molecular formula C15H19N3OS B216489 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Katalognummer B216489
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: BJKYCBFSAYTKCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (DMT) is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMT belongs to the class of thiadiazole derivatives and has been studied extensively for its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is responsible for the regulation of various genes involved in inflammation and cancer. This compound has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to possess significant antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. It has also been found to possess significant anti-inflammatory properties, which can help in reducing inflammation and preventing the development of chronic diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limitations include its low solubility in water and its potential to interact with other compounds, which can affect its activity.

Zukünftige Richtungen

There are several potential future directions for the study of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide. These include exploring its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, the development of new synthetic methods for this compound can help in improving its yield and purity.
In conclusion, this compound is a synthetic compound that has significant potential for various scientific applications. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for various diseases, and its ease of synthesis and low toxicity make it an attractive compound for lab experiments. Further studies are needed to explore its potential applications and to understand its mechanism of action.

Synthesemethoden

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazole-2-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has been extensively studied for its potential applications in various fields of science. It has been found to possess significant anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases.

Eigenschaften

Molekularformel

C15H19N3OS

Molekulargewicht

289.4 g/mol

IUPAC-Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C15H19N3OS/c1-10-7-5-6-8-11(10)13(19)16-14-18-17-12(20-14)9-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI-Schlüssel

BJKYCBFSAYTKCE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)(C)C

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.